molecular formula C12H11N3O2S B2387325 5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 349486-61-9

5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2387325
CAS No.: 349486-61-9
M. Wt: 261.3
InChI Key: ZHEBRRWFMCHRRS-UHFFFAOYSA-N
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Description

The compound 5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the thiobarbiturate family, characterized by a 1,3-diazinane-4,6-dione core modified with a sulfanylidene (C=S) group at position 2 and a substituted methylidene moiety at position 5.

Properties

IUPAC Name

6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7-3-2-4-8(5-7)13-6-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSBHXGXUITQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S. The compound features a thiazolidinone ring structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂S
Molecular Weight264.31 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. In vitro evaluations using the MTT assay have shown that the compound can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound, cells were treated with different concentrations (5, 10, 25, 50, and 100 µM) for 48 hours. The results indicated an IC50 value of approximately 42.30 µM , compared to 21.42 µM for cisplatin (a commonly used chemotherapeutic agent) .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Thiazolidinone derivatives are known to interact with cellular targets such as:

  • Topoisomerases : Enzymes involved in DNA replication.
  • Kinases : Key players in signaling pathways that control cell growth and division.

This interaction disrupts normal cellular functions, leading to apoptosis (programmed cell death) in malignant cells.

Antimicrobial Activity

In addition to anticancer properties, thiazolidinone derivatives have shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

Research Findings on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited effective inhibition zones ranging from 15 mm to 25 mm , highlighting their potential as therapeutic agents in treating infections .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione
  • Structure : Diethyl groups at positions 1 and 3; 2,4,5-trimethoxybenzylidene at position 5.
  • Planarity between the benzene and pyrimidine rings (dihedral angle: 1.41°) suggests strong conjugation, which may stabilize the molecule in crystalline states .
5-Furfurylidene-2-Thiobarbituric Acid
  • Structure : Furfurylidene (furan-derived) group at position 5.
  • Key Differences: The furan ring is electron-rich, enabling hydrogen bonding via oxygen lone pairs. Reduced steric bulk compared to aryl substituents may improve solubility in organic solvents. The absence of an amino group alters hydrogen-bonding capabilities .
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • Structure : 4-Methoxyphenyl group at position 1.
  • Key Differences :
    • Methoxy group provides electron-donating effects, increasing aromatic ring reactivity.
    • Substituent at position 1 instead of 5 modifies the molecule’s dipole moment and crystal packing .

Steric and Functional Group Comparisons

5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • Structure : Bromo, ethoxy, and methoxy substituents on the aryl group.
  • Multiple substituents create a more rigid structure, affecting conformational flexibility .
5-[1-[(3-Methylphenyl)amino]ethylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • Structure : Ethylidene linker instead of methylidene.
  • Key Differences :
    • Extended conjugation due to the ethylidene group may alter electronic transitions (e.g., UV-Vis absorption).
    • Increased linker flexibility could influence binding interactions in biological systems .

Physicochemical Properties (Inferred)

Compound Substituents Key Inferred Properties
Target Compound 3-Methylphenylamino methylidene Moderate solubility in polar solvents; planar conformation due to conjugation .
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione Trimethoxybenzylidene, diethyl Low aqueous solubility; high crystallinity due to planar stacking .
5-Furfurylidene-2-Thiobarbituric Acid Furfurylidene Enhanced solubility in organic solvents; hydrogen-bonding potential .
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione 4-Methoxyphenyl Electron-rich aromatic system; potential for oxidative degradation .

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